molecular formula C10H11FN2 B13036277 3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile

3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile

Cat. No.: B13036277
M. Wt: 178.21 g/mol
InChI Key: GYVMGPZPLZGJPP-UHFFFAOYSA-N
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Description

3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile is an organic compound with the molecular formula C10H11FN2 and a molecular weight of 178.21 g/mol . This compound is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a nitrile group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile typically involves the reaction of 2-fluoro-5-methylbenzaldehyde with a suitable amine and a nitrile source. One common method includes the use of reductive amination, where the aldehyde is first converted to an imine intermediate, followed by reduction to form the desired amino compound . The reaction conditions often involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, primary amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluoro-substituted phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile is unique due to the presence of both a fluoro and a methyl group on the phenyl ring. This combination of substituents can enhance its reactivity and selectivity in chemical reactions, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

3-amino-3-(2-fluoro-5-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11FN2/c1-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3

InChI Key

GYVMGPZPLZGJPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(CC#N)N

Origin of Product

United States

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